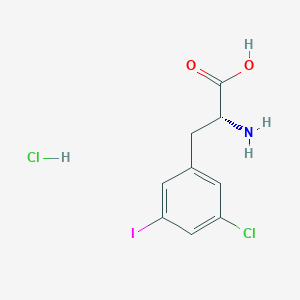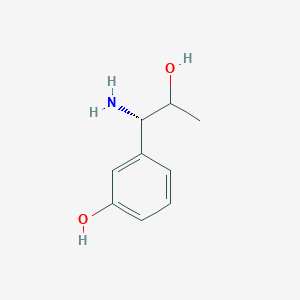
3-((1S)-1-Amino-2-hydroxypropyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1S)-1-Amino-2-hydroxypropyl)phenol: is an organic compound that features both phenolic and amino alcohol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1S)-1-Amino-2-hydroxypropyl)phenol can be achieved through several methods. One common approach involves the hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild conditions . This method is efficient and environmentally friendly, producing high yields of the desired phenolic compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic aromatic substitution, transition-metal catalyzed processes, and hydrolysis of diazo compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 3-((1S)-1-Amino-2-hydroxypropyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using strong oxidizing agents like Jones reagent or silver oxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Substitution: Phenols undergo electrophilic aromatic substitution reactions, such as nitration and bromination
Common Reagents and Conditions:
Oxidation: Jones reagent, silver oxide.
Reduction: Common reducing agents.
Substitution: Dilute nitric acid for nitration, bromine water for bromination.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: 2-nitrophenol, 4-nitrophenol, 2,4,6-tribromophenol.
Applications De Recherche Scientifique
Chemistry: 3-((1S)-1-Amino-2-hydroxypropyl)phenol is used as a building block in organic synthesis due to its reactive phenolic and amino alcohol groups. It is involved in the synthesis of various complex molecules and polymers.
Biology and Medicine: . Its unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its phenolic group contributes to the stability and durability of these materials.
Mécanisme D'action
The mechanism of action of 3-((1S)-1-Amino-2-hydroxypropyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in redox reactions, acting as an antioxidant by neutralizing free radicals . The amino alcohol group can interact with enzymes and receptors, influencing biological processes such as cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
Hydroquinone: A phenolic compound with two hydroxyl groups in the para position.
Catechol: A phenolic compound with two hydroxyl groups in the ortho position.
Uniqueness: 3-((1S)-1-Amino-2-hydroxypropyl)phenol is unique due to the presence of both phenolic and amino alcohol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
3-[(1S)-1-amino-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-3-2-4-8(12)5-7/h2-6,9,11-12H,10H2,1H3/t6?,9-/m1/s1 |
Clé InChI |
KQFPTWJLTPOFAS-IOJJLOCKSA-N |
SMILES isomérique |
CC([C@H](C1=CC(=CC=C1)O)N)O |
SMILES canonique |
CC(C(C1=CC(=CC=C1)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid](/img/structure/B13044674.png)
![(1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13044680.png)
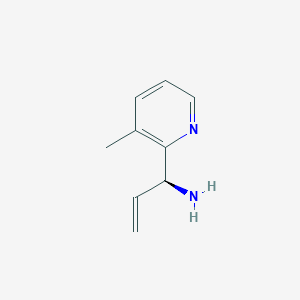
![2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hcl](/img/structure/B13044691.png)
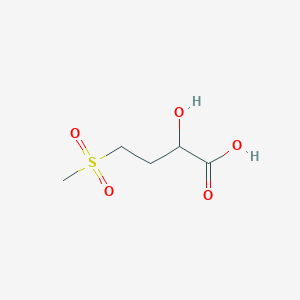
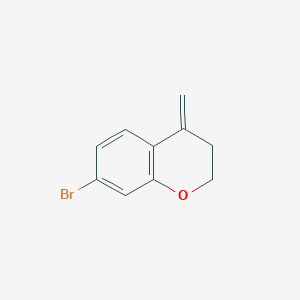

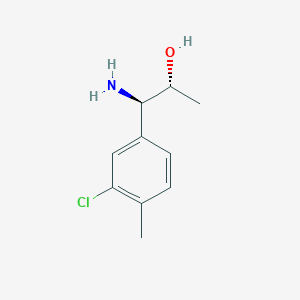
![Phenol, 3-[(cyclopentylamino)methyl]-, hcl](/img/structure/B13044727.png)
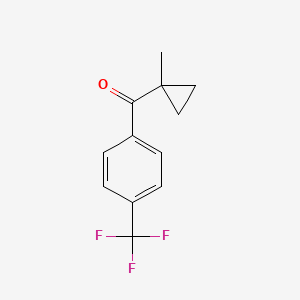
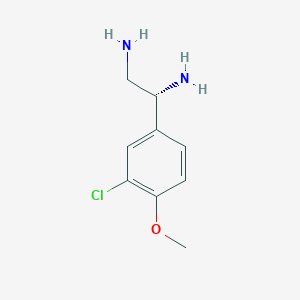

![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
